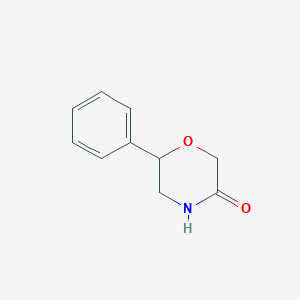

6-Phenylmorpholin-3-one

Description

6-Phenylmorpholin-3-one is a heterocyclic organic compound characterized by a morpholinone core (a six-membered ring containing one oxygen and one nitrogen atom) substituted with a phenyl group at the 6-position. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol . The compound is commercially available with high purity (95–99%), making it suitable for research applications in pharmaceuticals, agrochemicals, and materials science . The phenyl group contributes to aromatic interactions and may influence solubility, stability, and reactivity in synthetic pathways.

Properties

IUPAC Name |

6-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQVWPLQBMKYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylmorpholin-3-one typically involves the reaction of phenylamine with ethylene oxide, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of 6-Phenylmorpholin-3-one can be achieved through a continuous flow process. This method involves the use of high-pressure reactors and automated systems to ensure consistent quality and yield. The process is designed to be eco-friendly and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylmorpholin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced morpholine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Phenylmorpholinone oxides.

Reduction: Reduced morpholine derivatives.

Substitution: Halogenated phenylmorpholinones.

Scientific Research Applications

6-Phenylmorpholin-3-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 6-Phenylmorpholin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of cell cycle regulation and cytokinesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

In contrast, the p-tolyl group in 6-p-Tolylmorpholin-3-one introduces electron-donating methyl substituents, which may enhance steric hindrance and alter reaction kinetics . The hydroxyphenylmethyl group in (S)-6-((R)-hydroxyphenylmethyl)morpholin-3-one adds hydrogen-bonding capability, improving solubility in polar solvents and biological target interactions .

Chirality and Synthesis :

- Chiral derivatives like (S)-6-((R)-hydroxyphenylmethyl)morpholin-3-one are synthesized using enantioselective methods, making them valuable for asymmetric catalysis or as building blocks in active pharmaceutical ingredients (APIs) .

Conversely, the dimethyl groups in (5R,6S)-5,6-Dimethylmorpholin-3-one reduce steric bulk, favoring metabolic stability .

Safety and Handling: Morpholinone derivatives with reactive substituents (e.g., aminomethyl in 6-Aminomethyl-4-cyclopropyl-morpholin-3-one) require stringent safety protocols, including proper ventilation and first-aid measures for inhalation or skin contact .

Biological Activity

6-Phenylmorpholin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

6-Phenylmorpholin-3-one features a morpholine ring substituted with a phenyl group, which influences its interaction with biological targets. The compound has been shown to inhibit specific enzymes involved in cellular processes, disrupting cell cycle regulation and cytokinesis. This inhibition can lead to suppressed cell proliferation, making it a candidate for anticancer therapies.

Antimicrobial Activity

Research indicates that 6-Phenylmorpholin-3-one exhibits notable antimicrobial properties against various pathogens. It has been particularly effective against Mycobacterium tuberculosis, demonstrating a bactericidal effect in low oxygen environments. In vitro studies have shown that compounds similar to 6-Phenylmorpholin-3-one retain activity against non-replicating M. tuberculosis at concentrations as low as 10 µg/ml .

Table 1: Antimicrobial Activity of 6-Phenylmorpholin-3-one

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Mycobacterium tuberculosis | 10 µg/ml | Bactericidal |

| Staphylococcus aureus | 32 µg/ml | Bacteriostatic |

| Escherichia coli | >100 µg/ml | No significant activity |

Anticancer Properties

The anticancer potential of 6-Phenylmorpholin-3-one has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. In particular, it has demonstrated efficacy against breast cancer cells by inhibiting the PI3K/Akt pathway, which is crucial for tumor growth and survival.

Case Study: Efficacy Against Breast Cancer

In a study involving MCF-7 breast cancer cells, treatment with 6-Phenylmorpholin-3-one resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells from 5% to 40% following treatment.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of 6-Phenylmorpholin-3-one. The compound exhibited high oral bioavailability (nearly 100%) and was rapidly cleared from the system. Toxicity assessments indicated that it was well-tolerated at therapeutic doses but exhibited some neurotoxic effects at higher concentrations .

Table 2: Pharmacokinetic Profile of 6-Phenylmorpholin-3-one

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~100% |

| Half-life | ~1.5 hours |

| Peak Plasma Concentration | 2.73 mg/L |

| Clearance Rate | High (greater than hepatic blood flow) |

Comparison with Similar Compounds

When compared to other morpholine derivatives such as 4-Phenylmorpholin-3-one and N-(4-Fluorophenyl)-N-methylmorpholine, 6-Phenylmorpholin-3-one shows unique properties due to its specific substitution pattern. This structural difference impacts its stability and interaction with biological targets.

Table 3: Comparison of Morpholine Derivatives

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Phenylmorpholin-3-one | Morpholine ring with phenyl substitution | Antimicrobial, Anticancer |

| 4-Phenylmorpholin-3-one | Phenyl substitution at the fourth position | Limited antimicrobial activity |

| N-(4-Fluorophenyl)-N-methylmorpholine | Fluorinated phenyl group | Investigated for anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.